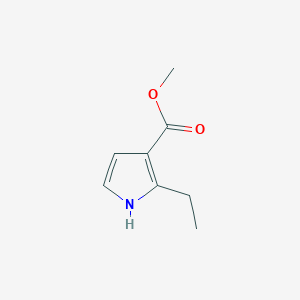

Methyl 2-ethyl-1H-pyrrole-3-carboxylate

描述

Methyl 2-ethyl-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Methyl 2-ethyl-1H-pyrrole-3-carboxylate is a derivative of pyrrole, a heterocyclic aromatic organic compound . Pyrrole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Mode of Action

It’s known that pyrrole derivatives interact with multiple receptors, which could be helpful in developing new useful derivatives .

Biochemical Pathways

Pyrrole derivatives are known to have a broad spectrum of biological activities, indicating that they likely interact with multiple biochemical pathways .

Pharmacokinetics

It’s known that the compound has a molecular weight of 15318, a density of 1106, a melting point of 78-79 °C, a boiling point of 2897±200 °C, and a vapor pressure of 000216mmHg at 25°C . These properties could influence its bioavailability.

Result of Action

Given the broad spectrum of biological activities of pyrrole derivatives, it’s likely that the compound has multiple effects at the molecular and cellular levels .

Action Environment

This compound is generally safe under normal use conditions . It may cause irritation to the skin, eyes, and respiratory system, like all organic compounds . It should be stored in a cool, dry place, away from fire sources and flammable materials . Environmental factors such as temperature, humidity, and light could potentially influence the compound’s action, efficacy, and stability.

生物活性

Methyl 2-ethyl-1H-pyrrole-3-carboxylate is a pyrrole derivative recognized for its diverse biological activities. Pyrrole compounds are known to interact with various biological targets, making them significant in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

This compound has the following chemical characteristics:

- Molecular Weight : 153.18 g/mol

- Density : 1.106 g/cm³

- Melting Point : 78–79 °C

- Boiling Point : Approximately 289.7 °C

- Vapor Pressure : 0.000216 mmHg at 25 °C.

Pyrrole derivatives, including this compound, exhibit their biological effects through interactions with various receptors and enzymes. The compound is hypothesized to engage in multiple biochemical pathways, contributing to its broad spectrum of activities. Notably, it may act as an inhibitor of certain bacterial enzymes, which is crucial for its antimicrobial properties .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study indicated that derivatives of this compound exhibited varying degrees of antibacterial activity, with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL against resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against various fungal pathogens. The synthesized derivatives were tested against standard strains like Candida albicans, revealing promising results in inhibiting fungal growth .

Study on Antimicrobial Derivatives

A series of methyl pyrrole derivatives were synthesized and evaluated for their antimicrobial activities. The study found that specific derivatives had enhanced efficacy against resistant bacterial strains when compared to traditional antibiotics. The compounds were subjected to in vitro screening, demonstrating substantial zones of inhibition against tested pathogens .

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| 8a | 20 | 15 |

| 8b | 25 | 18 |

| 8c | 30 | 20 |

Pharmacokinetics and Safety Profile

Research into the pharmacokinetics of this compound indicates a favorable profile for therapeutic use, with good solubility and metabolic stability. However, safety assessments have classified it under specific target organ toxicity categories, indicating potential irritative effects on skin and eyes upon exposure .

科学研究应用

Pharmaceutical Development

Role as an Intermediate:

Methyl 2-ethyl-1H-pyrrole-3-carboxylate is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural properties make it a valuable building block for drugs targeting neurological disorders, cancer therapies, and anti-inflammatory agents. For instance, pyrrole derivatives have been shown to exhibit promising activity against bacterial DNA gyrase, which is crucial for DNA replication and repair in bacteria .

Case Study:

A study demonstrated the synthesis of halogen-doped pyrrole compounds from this compound, leading to the development of new antibacterial agents. These compounds were evaluated for their efficacy against resistant strains of bacteria, showcasing the compound's potential in medicinal chemistry .

Agricultural Chemicals

Enhancement of Agrochemicals:

In agriculture, this compound is incorporated into formulations of pesticides and herbicides. Its ability to enhance the absorption and effectiveness of these chemicals is critical for improving crop yields and pest control efficiency. The compound's unique structure allows it to interact favorably with plant systems, increasing the bioavailability of active ingredients .

Research Insights:

Research has indicated that the inclusion of pyrrole-based compounds in agrochemical formulations can lead to improved performance metrics, such as reduced application rates and enhanced environmental safety profiles .

Material Science

Polymer Applications:

The compound is also being explored in material science for its potential in developing advanced polymers. This compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. This application is particularly relevant in the production of high-performance materials used in aerospace and automotive industries.

Example Applications:

Research has shown that polymers modified with pyrrole derivatives exhibit improved tensile strength and thermal resistance compared to their unmodified counterparts. This makes them suitable for applications requiring durability under extreme conditions .

Biochemical Research

Building Block for Bioactive Molecules:

In biochemical research, this compound serves as a critical building block for synthesizing bioactive molecules. Its utility in creating compounds with specific biological activities facilitates various studies in molecular biology and biochemistry.

Synthesis of Bioactive Compounds:

For example, researchers have successfully synthesized novel bioactive molecules using this compound as a precursor, leading to discoveries in drug development and therapeutic applications .

Flavor and Fragrance Industry

Formulation of Flavoring Agents:

The unique chemical structure of this compound allows its use in the flavor and fragrance industry. It contributes distinct sensory experiences in food products and cosmetics, making it valuable for creating appealing scents and flavors.

Market Insights:

The demand for natural flavoring agents has increased significantly, positioning pyrrole derivatives as attractive candidates due to their unique aromatic profiles .

属性

IUPAC Name |

methyl 2-ethyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-7-6(4-5-9-7)8(10)11-2/h4-5,9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWZOVQKKSCXOHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。